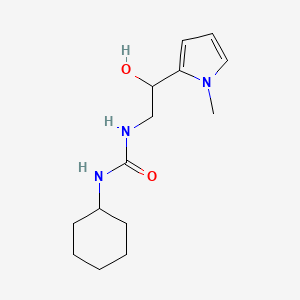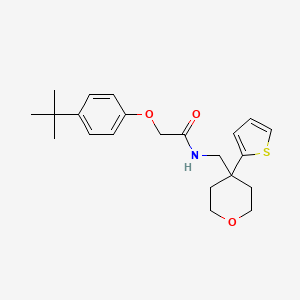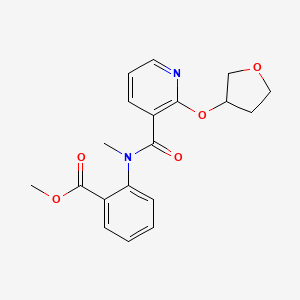![molecular formula C13H11ClN2O3 B2580161 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid CAS No. 380449-83-2](/img/structure/B2580161.png)
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid (CPP) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CPP has shown promising results in pre-clinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Mécanisme D'action
The exact mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid is not fully understood, but it is believed to act through multiple pathways. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been shown to have anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been extensively studied, and its mechanism of action and biochemical and physiological effects have been well documented. However, there are some limitations to the use of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in laboratory experiments. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has poor solubility in water, which can limit its use in certain assays. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for the study of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid. One potential direction is the development of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid-based therapies for cancer, inflammation, and neurodegenerative disorders. Pre-clinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in humans. Another potential direction is the development of new synthetic methods for 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid that improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid and its effects on various cellular pathways.
Méthodes De Synthèse
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid can be synthesized by the condensation reaction between 4-chlorophenylhydrazine and acetylacetone, followed by oxidation with potassium permanganate. The resulting product is then treated with propanoic acid to obtain 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid in high yield and purity. This synthetic method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVRKAYHPFTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Chlorophenyl)-4-formylpyrazolyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)




![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2580087.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)
![(2-(3-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580095.png)
![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
![N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2580097.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2580100.png)